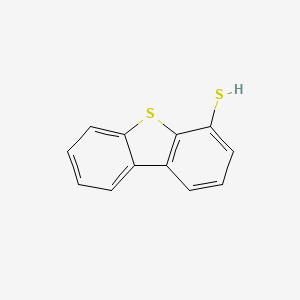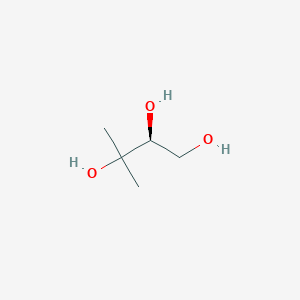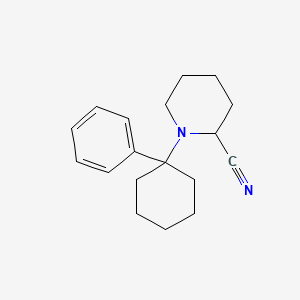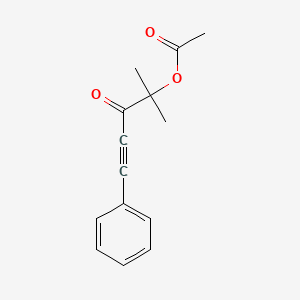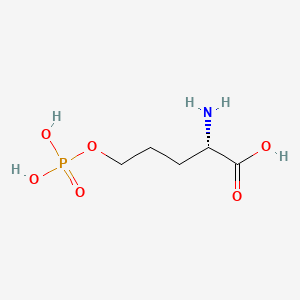
L-Norvaline, 5-(phosphonooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norvaline, 5-(phosphonooxy)-: is a derivative of the amino acid L-norvaline It is characterized by the presence of a phosphonooxy group attached to the fifth carbon of the norvaline molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-norvaline typically involves the use of valeric acid as the starting material. The process includes acyl chlorination and α-position bromination to produce α-brominevaleryl chloride. This intermediate undergoes ammoniation and resolution to yield L-norvaline . The phosphonooxy group can be introduced through phosphorylation reactions under specific conditions.
Industrial Production Methods: Industrial production of L-norvaline and its derivatives often relies on chemical synthesis methods due to their efficiency and scalability. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing L-norvaline . alternative methods that avoid the use of toxic reagents are being explored to improve safety and yield.
Analyse Chemischer Reaktionen
Types of Reactions: L-Norvaline, 5-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Norvaline, 5-(phosphonooxy)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, L-norvaline derivatives are studied for their role in metabolic pathways. They are used to investigate the regulation of amino acid metabolism and the effects of specific inhibitors on enzymatic activity .
Medicine: L-Norvaline, 5-(phosphonooxy)- has shown promise as a therapeutic agent. It has been studied for its potential neuroprotective effects in models of Alzheimer’s disease. The compound’s ability to inhibit arginase and modulate metabolic pathways makes it a candidate for treating neurodegenerative disorders .
Industry: In the industrial sector, L-norvaline derivatives are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them valuable intermediates in the synthesis of various products.
Wirkmechanismus
L-Norvaline, 5-(phosphonooxy)- exerts its effects primarily through the inhibition of arginase, an enzyme involved in the urea cycle. By inhibiting arginase, the compound modulates the levels of L-arginine and other metabolites, which can impact various biological pathways. This inhibition has been shown to reduce inflammation and oxidative stress, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
L-Valine: An isomer of L-norvaline, commonly found in proteins.
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Isoleucine: Shares structural similarities and metabolic roles with L-norvaline.
Uniqueness: L-Norvaline, 5-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
83646-63-3 |
|---|---|
Molekularformel |
C5H12NO6P |
Molekulargewicht |
213.13 g/mol |
IUPAC-Name |
(2S)-2-amino-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H12NO6P/c6-4(5(7)8)2-1-3-12-13(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
ANNFZPDDNFUKRM-BYPYZUCNSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)COP(=O)(O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


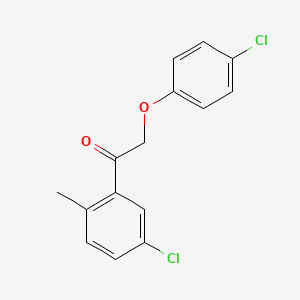
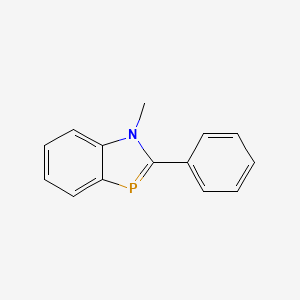
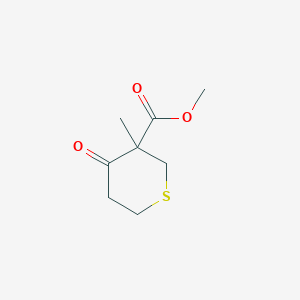
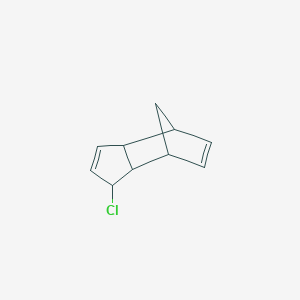
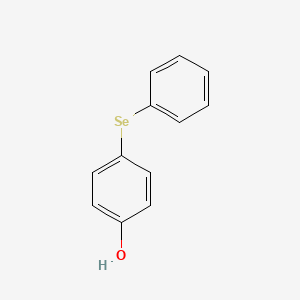
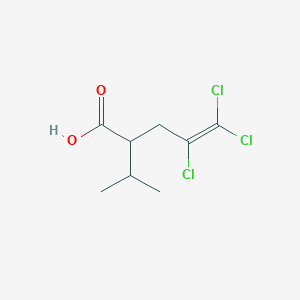
silane](/img/structure/B14413000.png)

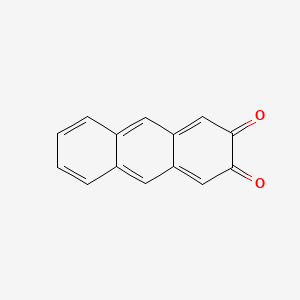
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
